3,3-Difluoro-1-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine
Description
3,3-Difluoro-1-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine is a boronic ester-containing compound with a fluorinated pyrrolidine core and a benzyl linker. The molecule features dual fluorine substitutions at the 3-position of the pyrrolidine ring and a 2-fluoro-4-boronic ester substituent on the benzyl group. The compound’s boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) ensures stability under ambient conditions while remaining reactive in palladium-catalyzed couplings .
Properties
Molecular Formula |
C17H23BF3NO2 |
|---|---|
Molecular Weight |
341.2 g/mol |
IUPAC Name |
3,3-difluoro-1-[[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrrolidine |
InChI |
InChI=1S/C17H23BF3NO2/c1-15(2)16(3,4)24-18(23-15)13-6-5-12(14(19)9-13)10-22-8-7-17(20,21)11-22/h5-6,9H,7-8,10-11H2,1-4H3 |
InChI Key |
TUBQAAXIJALBMZ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CN3CCC(C3)(F)F)F |
Origin of Product |
United States |
Preparation Methods
Critical Reaction Conditions:
-
Claisen Rearrangement : Conducted at 180°C under inert atmosphere.
-
Ru(VIII) Oxidation : Uses ruthenium tetroxide (RuO₄) in a biphasic system (CCl₄/H₂O) at 0°C.
-
BH₃·Me₂S Reduction : Performed in tetrahydrofuran (THF) at reflux for 12 hours.
Preparation of 2-Fluoro-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl Bromide
The benzyl boronic ester intermediate is synthesized via Miyaura borylation. Starting with 4-bromo-2-fluorotoluene, bromination of the methyl group using N-bromosuccinimide (NBS) and benzoyl peroxide yields 4-bromo-2-fluorobenzyl bromide. This intermediate undergoes Miyaura borylation with bis(pinacolato)diboron in the presence of a palladium catalyst (Pd(dppf)Cl₂) and potassium acetate (KOAc) in 1,4-dioxane at 90°C for 24 hours. The reaction replaces the aryl bromide with a pinacol boronic ester, yielding 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl bromide.
Data Table: Intermediate Characterization
Alkylation of 3,3-Difluoropyrrolidine
The final step involves nucleophilic substitution to attach the benzyl boronic ester to the pyrrolidine nitrogen. A mixture of 3,3-difluoropyrrolidine and 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl bromide is reacted in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as a base at 60°C for 18 hours. The reaction proceeds via an SN2 mechanism, yielding the target compound after purification by column chromatography (silica gel, hexane/ethyl acetate 4:1).
Optimization Considerations:
-
Solvent Selection : DMF enhances solubility of ionic intermediates.
-
Base : K₂CO₃ minimizes side reactions compared to stronger bases.
-
Temperature : Elevated temperatures accelerate substitution without boronic ester degradation.
Analytical Validation
The final product is characterized using spectroscopic and chromatographic methods:
Data Table: Final Compound Properties
Challenges and Mitigation Strategies
-
Boronic Ester Stability : The pinacol boronic ester is sensitive to protic solvents. Reactions are conducted under anhydrous conditions with molecular sieves.
-
Regioselectivity in Borylation : Miyaura borylation selectively targets the aryl bromide over the benzyl bromide due to palladium’s preference for aryl halides.
-
Pyrrolidine Alkylation : Steric hindrance at the nitrogen is mitigated by using a polar aprotic solvent (DMF) to stabilize transition states.
Scalability and Industrial Applications
The synthesis is scalable to kilogram quantities with modifications:
-
Continuous flow reactors for Miyaura borylation improve heat transfer and reduce catalyst loading.
-
Automated crystallization systems enhance purity of 3,3-difluoropyrrolidine.
-
The compound’s boronic ester moiety enables Suzuki-Miyaura cross-coupling in pharmaceutical synthesis, particularly for kinase inhibitors .
Chemical Reactions Analysis
- Reactivity :
- The compound can undergo various reactions, including:
- Substitution : It can participate in nucleophilic substitution reactions due to the presence of the boron atom.
- Oxidation/Reduction : The fluorine atoms make it susceptible to oxidation or reduction.
- The compound can undergo various reactions, including:
- Common Reagents and Conditions :
- Boronic Acid Coupling Reactions : Use palladium catalysts (e.g., Pd(PPh3)4) and base (e.g., potassium carbonate) in solvent (e.g., DMF).
- Fluorination Reactions : Reagents like Selectfluor or DAST (diethylaminosulfur trifluoride) can introduce fluorine atoms.
- Major Products :
- The major products depend on the specific reactions and substituents involved.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development:
The compound's fluorinated structure enhances its metabolic stability and bioavailability, making it a candidate for drug development. Fluorine atoms can improve the lipophilicity of compounds, which is crucial for crossing biological membranes. Research indicates that fluorinated pyrrolidines exhibit promising activity against various biological targets.
Case Study: Anticancer Agents
In studies focused on anticancer properties, derivatives of pyrrolidine have shown efficacy in inhibiting specific cancer cell lines. The incorporation of the boron-containing moiety from the dioxaborolane enhances the compound's ability to form stable complexes with biomolecules, potentially leading to novel therapeutic agents.
Organic Synthesis
Reagents in Chemical Reactions:
The presence of the dioxaborolane group allows for versatile applications in organic synthesis, particularly in cross-coupling reactions. This compound can serve as a reagent for forming carbon-carbon bonds through Suzuki-Miyaura coupling reactions. The boron atom facilitates the transfer of functional groups, making it an essential component in synthesizing complex organic molecules.
Table: Comparison of Synthetic Applications
| Application Type | Description | Advantages |
|---|---|---|
| Cross-Coupling Reactions | Utilized as a boron reagent in Suzuki reactions | High efficiency and selectivity |
| Drug Synthesis | Potential precursor for fluorinated pharmaceuticals | Enhanced bioactivity and stability |
| Material Science | Used in developing new polymeric materials | Improved mechanical properties |
Materials Science
Polymer Chemistry:
The incorporation of 3,3-Difluoro-1-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine into polymer matrices can enhance thermal stability and mechanical strength. The fluorinated segments contribute to the hydrophobicity and chemical resistance of the resulting materials.
Case Study: Coatings and Composites
Research has demonstrated that polymers modified with fluorinated compounds exhibit superior weather resistance and durability. These properties are particularly beneficial in applications such as protective coatings and high-performance composites used in aerospace and automotive industries.
Mechanism of Action
- Targets and Pathways :
- The compound’s mechanism of action depends on its specific application.
- For drug development, it may interact with specific enzymes, receptors, or cellular pathways.
Comparison with Similar Compounds
Key Observations :
- Fluorine Impact: The 3,3-difluoro-pyrrolidine moiety in the target compound likely increases metabolic stability and alters electronic properties compared to non-fluorinated analogues .
- Boronic Ester Position : The 4-position of the benzyl group (as in the target compound) is sterically favorable for cross-coupling compared to 3-position analogues, which may exhibit reduced reactivity .
Functional Analogues in Drug Discovery
Several intermediates in antidiabetic and kinase inhibitor programs feature related fluorinated boronic esters:
- Intermediate 6 (Merck Sharp & Dohme): Contains a 2,4-difluoro-benzyl boronic ester linked to a cyclopropacyclopentapyridine scaffold. The difluoro substitution enhances binding to hydrophobic enzyme pockets, a property shared with the target compound .
- 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (Sigma-Aldrich): Demonstrates the utility of fluorine in improving solubility and bioavailability in boronic ester-containing drug candidates .
Physicochemical Properties
- Molecular Weight : ~341.19 g/mol (estimated from analogues ).
- LogP: Predicted to be higher than non-fluorinated analogues (e.g., 1-[4-(dioxaborolanyl)benzyl]pyrrolidine, LogP ~2.5) due to fluorine’s hydrophobicity.
- Solubility: Reduced aqueous solubility compared to hydroxylated or non-fluorinated derivatives, as seen in similar compounds .
Limitations :
- Limited commercial availability of the exact compound; most analogues (e.g., ) are sold at milligram scales with purities ≤97%.
- No direct biological data are available in the provided evidence, necessitating further empirical studies.
Biological Activity
The compound 3,3-Difluoro-1-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine (CAS No. 1415568-78-3) is a pyrrolidine derivative featuring multiple fluorine atoms and a boron-containing dioxaborolane moiety. This unique structure suggests potential biological activity that merits investigation. This article reviews the compound's biological activity based on existing literature and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 313.18 g/mol. The presence of fluorine atoms is expected to enhance lipophilicity and bioactivity.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit significant biological activities, particularly in cancer treatment and apoptosis induction. The following sections summarize findings related to the cytotoxic effects and mechanisms of action of this compound.
Cytotoxicity Studies
A study evaluating structurally diverse benzylpyrrolidine analogues found that certain derivatives exhibit selective cytotoxicity towards human cancer cell lines, particularly HL-60 (a promyelocytic leukemia cell line). The lead compounds demonstrated an ability to induce apoptosis through caspase activation, specifically targeting caspase-3 .
| Compound | IC50 (µM) | Cell Line | Mechanism |
|---|---|---|---|
| 5j | 10 | HL-60 | Caspase-3 activation |
| 5p | 15 | HL-60 | Caspase-3 activation |
The above table illustrates the cytotoxic potency of selected compounds derived from similar structural frameworks.
The mechanism by which these compounds induce apoptosis involves the activation of caspases, which are crucial proteases in the apoptotic pathway. The binding of these compounds to caspase-3 enhances its activity by sequestering inhibitory zinc ions, thereby promoting cell death in cancerous cells while sparing non-cancerous cells .
Case Studies and Research Findings
- In Vitro Evaluation : A comprehensive study on benzylpyrrolidine analogues demonstrated that compounds like 5j and 5p significantly inhibited cell growth in HL-60 cells with IC50 values indicating effective cytotoxicity. The study also highlighted the selective nature of these compounds against solid tumor-derived cell lines compared to non-cancerous lines .
- In Silico Studies : Computational modeling suggested that the structural characteristics of this compound allow for favorable interactions with apoptotic pathways. The analysis indicated strong binding affinities to caspase enzymes, reinforcing the hypothesis of its pro-apoptotic potential .
Q & A
Q. What are the standard synthetic routes for preparing 3,3-Difluoro-1-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine?
- Methodological Answer : The synthesis typically involves sequential functionalization of the pyrrolidine core and boronate ester introduction. Key steps include:
Fluorination : Difluoro-pyrrolidine intermediates are synthesized via nucleophilic fluorination using reagents like DAST (diethylaminosulfur trifluoride) under anhydrous conditions .
Benzylation : The 2-fluoro-4-boronic ester benzyl group is introduced via alkylation or Mitsunobu reactions. For example, coupling 2-fluorobenzyl bromide with the pyrrolidine scaffold in DMF at 150°C for 20 hours .
Boronate Ester Formation : The dioxaborolane group is installed via Suzuki-Miyaura coupling or direct esterification with pinacol boronic ester precursors .
- Critical Parameters : Reaction purity (>97%) is ensured using column chromatography, with yields optimized by controlling stoichiometry and inert atmospheres (argon/nitrogen) .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- 1H/19F NMR : Essential for confirming fluorination patterns and benzyl group integration. Deuterated DMSO or CDCl3 are preferred solvents .
- HPLC-MS : Used to assess purity (>98%) and detect trace impurities. Reverse-phase C18 columns with acetonitrile/water gradients are effective .
- X-ray Crystallography : Resolves stereochemical ambiguities, particularly for the difluoro-pyrrolidine core .
- Elemental Analysis : Validates empirical formulas, with deviations <0.3% considered acceptable .
Advanced Research Questions
Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions using this compound as a boronate reagent?
- Methodological Answer : Optimization involves:
- Catalyst Screening : Pd(PPh3)4 or Pd(dppf)Cl2 at 1–5 mol% loading. Lower catalyst loads reduce metal contamination .
- Solvent Systems : Toluene/ethanol (3:1) or THF/water mixtures improve solubility and reaction rates .
- Temperature/Time : Reactions at 105°C for 12–24 hours achieve >90% conversion. Microwave-assisted synthesis reduces time to 1–2 hours .
- Additives : K2CO3 (2M) or CsF enhances boronate activation .
Table 1 : Example Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst (Pd) | 2–3 mol% | Maximizes C-C bond formation |
| Solvent | Toluene/EtOH (3:1) | Balances polarity and boiling point |
| Temperature | 105°C | Avoids decomposition |
Q. How to resolve contradictory spectroscopic data between theoretical predictions and experimental results?
- Methodological Answer :
- Computational Validation : Use DFT calculations (e.g., Gaussian09) to simulate NMR chemical shifts and compare with experimental data. Discrepancies >0.5 ppm may indicate conformational flexibility or impurities .
- Isotopic Labeling : Introduce 13C or 19F labels to trace unexpected signal splitting in NMR spectra .
- Dynamic NMR Studies : Conduct variable-temperature NMR to detect hindered rotation in the benzyl or dioxaborolane groups .
Q. What strategies mitigate air/moisture sensitivity during storage and handling?
- Methodological Answer :
- Storage : Seal in amber glass bottles under argon at 0–6°C to prevent boronate ester hydrolysis .
- Handling : Use Schlenk lines or gloveboxes for weighing and aliquoting. Pre-dry solvents (e.g., THF over molecular sieves) .
- Stability Testing : Monitor purity via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) monthly to detect degradation .
Q. How to address low yields in fluorination or benzylation steps?
- Methodological Answer :
- Fluorination : Replace DAST with Deoxo-Fluor for higher selectivity. Use excess reagent (2.5 equiv.) in dichloromethane at −40°C to minimize side reactions .
- Benzylation : Switch from DMF to DMSO as a solvent to enhance reaction rates. Add molecular sieves to absorb water and prevent hydrolysis .
Data Contradiction Analysis
Q. Why do computational models predict different reaction pathways than observed experimentally?
- Methodological Answer :
- Pathway Sampling : Use automated reaction path search tools (e.g., GRRM) to explore alternative transition states not accounted for in static DFT models .
- Solvent Effects : Incorporate explicit solvent molecules (e.g., water or ethanol) in simulations to better match experimental conditions .
- Experimental Replication : Repeat reactions under strictly anhydrous/inert conditions to isolate solvent or moisture effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
